2-benzyl-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
2-Benzyl-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a benzyl group at position 2, a 4-isopropylphenyl group at position 4, and a methyl group at position 3. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties . The 1,2,4-triazole nucleus is a critical pharmacophore, enhancing bioactivity through hydrogen bonding and π-π interactions with biological targets .
The compound’s molecular formula is C₂₁H₂₃N₃O, with a molecular weight of 341.43 g/mol. Its synthesis typically involves Schiff base formation and subsequent functionalization via microwave-assisted methods, as demonstrated in related triazolone derivatives .
Properties
IUPAC Name |
2-benzyl-5-methyl-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14(2)17-9-11-18(12-10-17)22-15(3)20-21(19(22)23)13-16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDNHCJVVJSZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine, 4-isopropylbenzaldehyde, and methylhydrazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Antimicrobial Properties
Research indicates that triazole derivatives exhibit notable antimicrobial activities. The compound has been studied for its effectiveness against various bacterial strains. For instance:
- Mechanism of Action : Triazoles interfere with the synthesis of fungal cell membranes by inhibiting the enzyme lanosterol demethylase.
- Case Studies : A study demonstrated that similar triazole compounds showed activity against Staphylococcus aureus and Escherichia coli, suggesting potential for treating bacterial infections .
Anticancer Activity
Triazole derivatives are also recognized for their anticancer properties:
- Mechanism : They may induce apoptosis in cancer cells through the intrinsic pathway, leading to cell cycle arrest.
- Research Findings : In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 . The IC50 values for these compounds were reported at approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells.
Potential Uses in Medicine
Due to its biological activities, this triazole derivative holds promise in several therapeutic areas:
- Antimicrobial Therapy : Its efficacy against bacterial pathogens positions it as a candidate for developing new antibiotics.
- Cancer Treatment : Given its anticancer properties, further research could lead to its application as an adjunct therapy in oncology.
Table 1: Biological Activities of 2-benzyl-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus, E. coli | |
| Anticancer | Induction of apoptosis in cancer cells |
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Starting Materials | Benzyl and isopropyl phenyl derivatives |
| Reaction Type | Cyclization reaction to form triazole |
| Purification | Crystallization or chromatography |
Mechanism of Action
The mechanism of action of 2-benzyl-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[(1E)-(2-Hydroxyphenyl)methylene]amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound 2)
- Structure : Features a 2-hydroxyphenyl Schiff base at position 4 and a methyl group at position 4.
- Bioactivity : Shows moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli due to the hydroxyl group’s hydrogen-bonding capability .
- FT-IR Data : C=O stretch at 1,673 cm⁻¹ , C=N at 1,596 cm⁻¹ .
2-[2-(4-Chlorophenyl)-2-hydroxyethyl]-4-[(1Z)-(2-hydroxyphenyl)methylene]amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (4a)
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one
5-Benzoyl-2-[1,1′-biphenyl]-4-yl-1,2-dihydro-3H-1,2,4-triazol-3-one
- Structure : Biphenyl and benzoyl groups at positions 2 and 5.
Physicochemical Properties
Substituent Effects on Activity
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance antifungal activity by increasing electrophilicity and target binding .
- Hydrophobic Groups (e.g., Benzyl, Biphenyl) : Improve membrane permeability and pharmacokinetics .
- Hydroxyl Groups : Facilitate hydrogen bonding with microbial enzymes but may reduce metabolic stability .
Biological Activity
2-benzyl-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 860785-25-7) is a triazole derivative that has garnered attention for its potential biological activities. Its unique structure, characterized by a benzyl group and an isopropylphenyl substituent, suggests diverse interactions with biological targets. This article reviews the compound's synthesis, biological activities, and potential applications based on recent research findings.
The molecular formula of this compound is C19H21N3O, with a molecular weight of 307.39 g/mol. The compound features a triazole ring that is known for its pharmacological significance.
Synthesis
The synthesis typically involves the cyclization of benzylamine, 4-isopropylbenzaldehyde, and methylhydrazine under specific conditions. Common solvents include ethanol or methanol, and the reaction often requires elevated temperatures to facilitate the formation of the triazole ring .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 µg/mL |
| Control (Ciprofloxacin) | Staphylococcus aureus | 2 µg/mL |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various pathogens. The mechanism involves interference with fungal cell wall synthesis .
Anticancer Potential
Emerging studies suggest that triazole derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects on colon carcinoma and breast cancer cell lines with IC50 values indicating significant potency .
Table 2: Anticancer Activity of Related Triazole Compounds
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HCT-116 (Colon carcinoma) | 6.2 |
| Compound B | T47D (Breast cancer) | 27 |
The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors involved in metabolic pathways. This binding modulates enzyme activity and can lead to altered cellular processes such as apoptosis in cancer cells or disruption of microbial growth .
Case Studies
A notable case study involved the evaluation of this compound against resistant strains of Mycobacterium tuberculosis. The study utilized virtual docking simulations to predict binding affinities and potential efficacy against drug-resistant strains . Experimental validation confirmed significant inhibitory effects.
Q & A
Q. Q1. What are the optimal synthetic routes for 2-benzyl-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via:
- Condensation reactions : Refluxing 4-amino-triazole derivatives with substituted aldehydes (e.g., benzyl or isopropylphenyl groups) in ethanol under acidic catalysis, followed by recrystallization from ethanol or DMSO/water mixtures .
- Microwave-assisted synthesis : Using 175–200 W irradiation reduces reaction time (e.g., from 3 h to 30 min) and improves yields (e.g., 84–95%) compared to conventional reflux .
Critical Parameters :
Q. Q2. How can structural characterization of this triazolone derivative be systematically validated?
Methodological Answer: Use a combination of:
Q. Q3. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing CLSI guidelines .
- Enzyme inhibition : Test against glutathione reductase or acetylcholinesterase via spectrophotometric assays (e.g., NADPH oxidation at 340 nm) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. Q4. How do substituents on the triazole ring (e.g., benzyl vs. isopropylphenyl) influence electronic structure and bioactivity?
Methodological Answer:
- Computational analysis :
- Experimental validation :
Q. Q5. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize assays : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and culture conditions .
- Control variables : Account for solvent effects (DMSO vs. ethanol) on compound solubility and stability .
- Meta-analysis : Compare IC₅₀/MIC values from multiple studies, adjusting for methodological differences (e.g., inoculum size in antimicrobial tests) .
Q. Q6. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to glutathione reductase (PDB: 1GRE) or P2X7 receptors, focusing on hydrogen bonds with triazole carbonyl groups .
- Kinetic studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
- Thermodynamic profiling : Measure ΔG, ΔH, and ΔS using isothermal titration calorimetry (ITC) .
Q. Q7. What advanced derivatization methods enhance the compound’s pharmacological profile?
Methodological Answer:
- Mannich reactions : Introduce morpholine or piperazine moieties to improve water solubility and bioavailability .
- Hybridization : Conjugate with quinolones (e.g., ciprofloxacin) via Schiff base formation to synergize antimicrobial effects .
- Prodrug design : Mask the triazole carbonyl as an ester for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
